molecular formula C16H21N7NaO7S3 B131444 Cefminox sodium CAS No. 75498-96-3

Cefminox sodium

Katalognummer: B131444
CAS-Nummer: 75498-96-3
Molekulargewicht: 542.6 g/mol
InChI-Schlüssel: PCFNCVRMULUNFA-YNJMIPHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefminox sodium is a broad-spectrum, bactericidal cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings to treat various infections, including respiratory, urinary, abdominal, and pelvic infections, as well as septicaemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium involves several steps. One method includes dissolving 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride in water. The pH is adjusted to 6.0-7.0 using sodium bicarbonate, followed by a condensation reaction. The reaction products are then post-treated to obtain this compound .

Industrial Production Methods: In industrial settings, this compound can be prepared through a low-temperature reaction. A nonpolar macroporous resin X5 chromatography column is used for purification, and ethanol-aqueous solution or anhydrous alcohol recrystallization is employed to obtain the target products. This method ensures high yield and purity, with uniform crystal forms and good fluidity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cefminox-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind α-Ketoglutarat, L-Ascorbinsäure, FeSO4 und S-Adenosyl-L-Methionin. Diese Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Abbauprodukte und Verunreinigungen, die charakterisiert und kontrolliert werden, um die klinische Wirksamkeit von Cefminox-Natrium zu erhalten .

Wirkmechanismus

Biologische Aktivität

Cefminox sodium is a broad-spectrum cephalosporin antibiotic that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its clinical applications primarily include treating various infections, such as respiratory, urinary, and intra-abdominal infections. Recent research has also uncovered additional biological activities of this compound, particularly in metabolic regulation and liver health.

This compound functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound is particularly effective against anaerobic bacteria and certain resistant strains, making it a valuable option in clinical settings.

Recent Research Findings

Recent studies have highlighted the potential of this compound beyond its antimicrobial properties. Notably, it has been investigated for its effects on nonalcoholic fatty liver disease (NAFLD) and lipid metabolism.

Study on NAFLD

A study published in November 2023 evaluated the effects of this compound on high-fat high-sugar diet (HFHSD) mice models to assess its impact on fatty liver conditions. The findings indicated that this compound significantly reduced liver weight and fatty accumulation in these mice. Key results include:

  • Liver Weight Reduction : Mice treated with 100 mg/kg of cefminox showed a significant decrease in liver weight compared to untreated controls.
  • Gene Expression Modulation : The treatment led to decreased expression of genes associated with lipogenesis (e.g., ACC1, SREBP-1c) while promoting fatty acid oxidation pathways (e.g., PPARα) .

In Vitro Studies

In vitro experiments using WRL-68 human hepatocyte cells exposed to free fatty acids (FFAs) demonstrated that this compound effectively reduced lipid droplet accumulation. The treatment resulted in:

  • Decreased Lipid Accumulation : Fluorescent microscopy and flow cytometry showed reduced lipid droplets in cells treated with this compound.
  • Altered Metabolic Pathways : this compound treatment increased expressions of fatty acid oxidation-related genes while decreasing those related to fatty acid synthesis .

Coagulation Dysfunction Case

A notable case involved a 55-year-old female patient with liver cirrhosis who developed severe coagulopathy during this compound treatment for peritonitis. The patient's coagulation parameters worsened significantly while on the drug but returned to baseline levels after discontinuation. This case emphasizes the need for careful monitoring of coagulation status in patients receiving this compound, especially those with pre-existing liver conditions .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

ActivityMechanism/EffectReference
AntibacterialInhibition of bacterial cell wall synthesis
Reduction of Liver FatDecreased lipid accumulation in HFHSD mice
Modulation of MetabolismAltered gene expression related to lipid metabolism
Coagulation DysfunctionSevere coagulopathy in chronic liver disease

Eigenschaften

CAS-Nummer

75498-96-3

Molekularformel

C16H21N7NaO7S3

Molekulargewicht

542.6 g/mol

IUPAC-Name

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/t8-,14-,16+;/m1./s1

InChI-Schlüssel

PCFNCVRMULUNFA-YNJMIPHHSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

Isomerische SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O.[Na]

Kanonische SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O.[Na]

Piktogramme

Irritant; Health Hazard

Synonyme

(6R,7S)-7-[[2-[[(2S)-2-Amino-2-carboxyethyl]thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt Heptahydrate;  Cefminox Sodium Salt Heptahydrate;  Meicelin Hep

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox sodium
Reactant of Route 2
Reactant of Route 2
Cefminox sodium
Reactant of Route 3
Reactant of Route 3
Cefminox sodium
Reactant of Route 4
Reactant of Route 4
Cefminox sodium
Reactant of Route 5
Cefminox sodium
Reactant of Route 6
Reactant of Route 6
Cefminox sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.